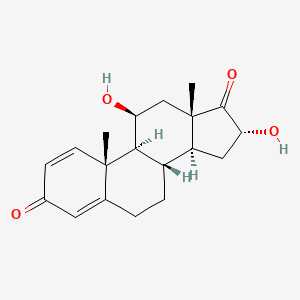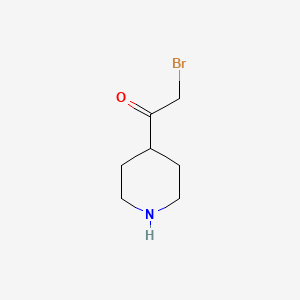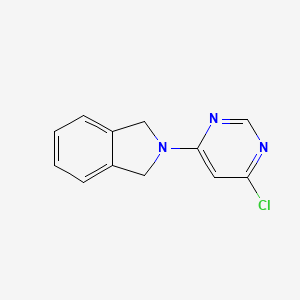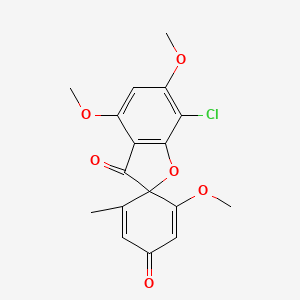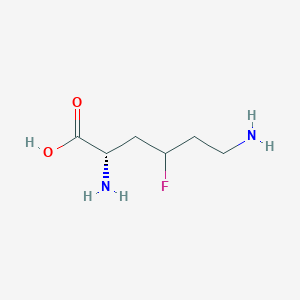
4-Fluoro-l-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-l-lysine is a fluorinated analog of the amino acid lysineThis compound has been studied for its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in various inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method described in the literature involves the synthesis of orthogonally protected 4-fluoro-l-lysine and 4,4-difluoro-l-lysine . The reaction conditions typically include the use of fluorinating agents and protecting groups to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-l-lysine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve reagents such as fluorodinitrobenzene (FDNB) or trinitrobenzenesulfonate (TNBS) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield products such as 2,4-dinitrophenyl-lysine or trinitrobenzene-lysine .
Scientific Research Applications
4-Fluoro-l-lysine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds. In biology and medicine, it has been studied as a selective inhibitor of iNOS, which has implications for the treatment of inflammatory diseases . Additionally, fluorinated amino acids like this compound are used in the development of fluorinated protein and peptide materials for biomedical applications .
Mechanism of Action
The mechanism of action of 4-fluoro-l-lysine involves its interaction with molecular targets such as iNOS. . This inhibition can reduce the production of nitric oxide, a molecule involved in various inflammatory processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-fluoro-l-lysine include other fluorinated amino acids such as 4,4-difluoro-l-lysine and 4-fluoro-l-NIL . These compounds also exhibit enhanced biological activity due to the presence of fluorine.
Uniqueness: this compound is unique in its selective inhibition of iNOS, which distinguishes it from other fluorinated amino acids.
Properties
CAS No. |
742016-90-6 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S)-2,6-diamino-4-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
GVDNZQCSQRVPGZ-AKGZTFGVSA-N |
Isomeric SMILES |
C(CN)C(C[C@@H](C(=O)O)N)F |
Canonical SMILES |
C(CN)C(CC(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



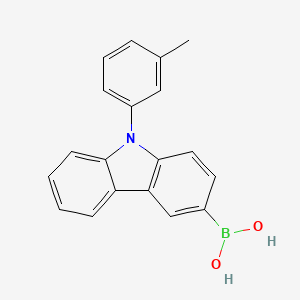
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
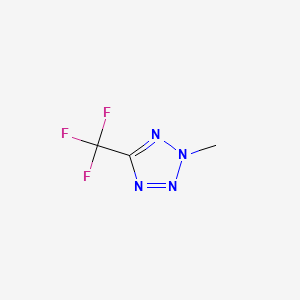
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)

